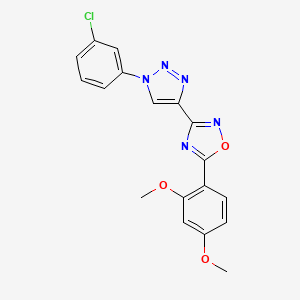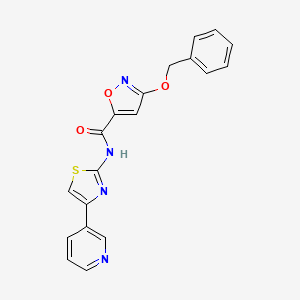![molecular formula C20H25NO6S B2826082 Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate CAS No. 681841-10-1](/img/structure/B2826082.png)
Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate” is a complex organic molecule. It contains several functional groups, including an ethyl ester group, a sulfonyl group, and two methoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and aromatic rings. The presence of the sulfonyl group could potentially introduce some interesting electronic effects into the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl and ester groups. For example, the compound is likely to be polar due to these groups. The presence of the aromatic rings could also influence the compound’s solubility and reactivity .Applications De Recherche Scientifique
Interaction Analysis in Crystal Packing
The research into the crystal packing of related compounds has shown that non-hydrogen bonding interactions, such as N⋯π and O⋯π interactions, play a crucial role in the molecular assembly. For example, studies on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates revealed that these compounds exploit rare N⋯π and O⋯π interactions to form distinct crystal structures. These interactions contribute to a better understanding of the molecular assembly and crystal engineering strategies for designing novel materials with desired properties (Zhang et al., 2011).
Biocatalysis in Drug Metabolism
The application of microbial-based surrogate biocatalytic systems has been demonstrated to produce mammalian metabolites of complex molecules, supporting the structural characterization of drug metabolites. For instance, using Actinoplanes missouriensis, several metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator were produced, aiding in the comprehensive understanding of the compound's metabolism and facilitating the monitoring and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Synthesis and Characterization of Novel Compounds
Research on organophosphorus compounds has led to the synthesis of new derivatives with potential applications in various fields, including materials science and chemical synthesis. For instance, the reaction of certain esters with dimeric p-methoxyphenyl-thionophosphine sulfide and elemental sulfur yielded 3H-1,2-dithiole-3-thiones, showcasing the versatility of these compounds in synthesizing novel organophosphorus derivatives (Pedersen & Lawesson, 1974).
Corrosion Inhibition Studies
The synthesis and characterization of new ethyl hydrogen [(methoxyphenyl)(methylamino)methyl] phosphonate derivatives have provided insights into their application as corrosion inhibitors. These compounds have shown promising results in protecting mild steel against corrosion in acidic environments, highlighting their potential in industrial applications for corrosion protection (Djenane et al., 2019).
Orientations Futures
The future research directions for this compound could be quite varied, depending on its intended use. If it has biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has interesting chemical properties, it could be studied from a more fundamental perspective .
Propriétés
IUPAC Name |
ethyl 3-[(2-methoxy-5-methylphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6S/c1-5-27-20(22)13-17(15-7-9-16(25-3)10-8-15)21-28(23,24)19-12-14(2)6-11-18(19)26-4/h6-12,17,21H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUJIADXUCHDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)
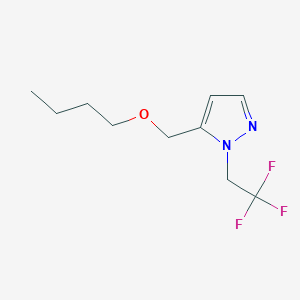
![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)
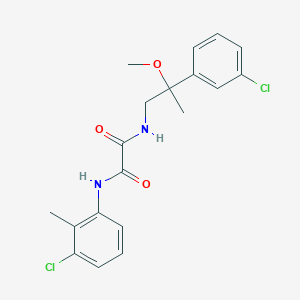
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)

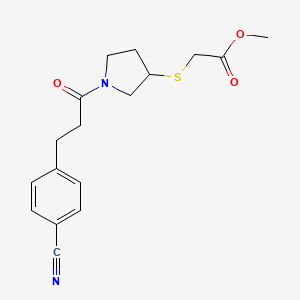
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)
![2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2826015.png)


